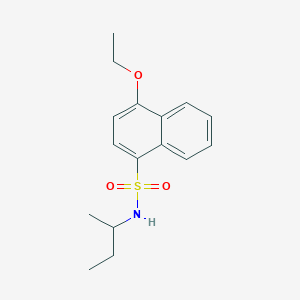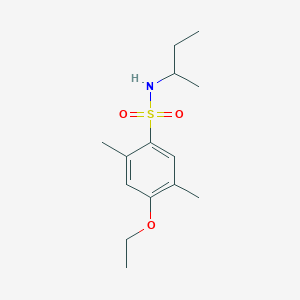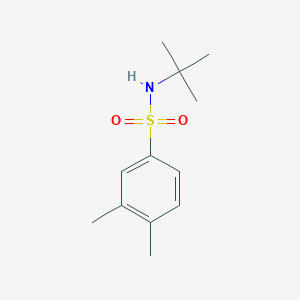
2,4-dichloro-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-propylbenzenesulfonamide, also known as DCPS, is a chemical compound that has been widely used in scientific research for its unique properties. DCPS is a sulfonamide derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-propylbenzenesulfonamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes that are involved in the metabolism of nitrite. This compound may also interact with nucleotides, resulting in changes in their conformation and function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-N-propylbenzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. This compound is also relatively inexpensive, making it an attractive choice for researchers with limited budgets. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound is relatively toxic, and care must be taken when handling it.
Zukünftige Richtungen
There are a number of future directions for research on 2,4-dichloro-N-propylbenzenesulfonamide. One area of interest is the development of new methods for the detection of nitrite in water samples. This compound has been shown to be an effective reagent for this purpose, but there may be other compounds that are even more effective. Another area of interest is the development of new fluorescent probes for the detection of nucleotides. This compound has been shown to be effective for this purpose, but there may be other compounds that are even more selective and sensitive. Finally, there is interest in exploring the potential of this compound as an anticancer agent. Further studies are needed to determine the mechanism of action of the compound and to evaluate its efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-propylbenzenesulfonamide has been widely used in scientific research for its unique properties. It has been used as a reagent for the determination of nitrite in water samples. This compound reacts with nitrite to form a yellow compound, which can be quantified using UV-Vis spectrophotometry. This compound has also been used as a fluorescent probe for the detection of nucleotides. The compound has been shown to selectively bind to adenosine triphosphate (ATP) and guanosine triphosphate (GTP), resulting in a significant increase in fluorescence intensity.
Eigenschaften
Molekularformel |
C9H11Cl2NO2S |
|---|---|
Molekulargewicht |
268.16 g/mol |
IUPAC-Name |
2,4-dichloro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
InChI-Schlüssel |
VZKPFIJGBYDFRD-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














